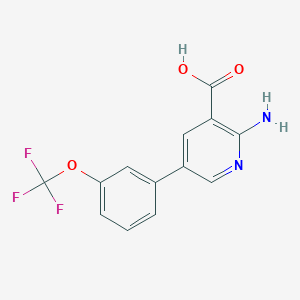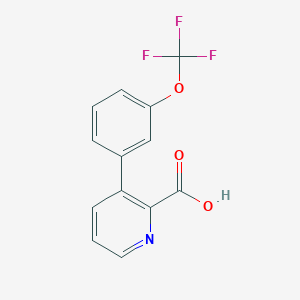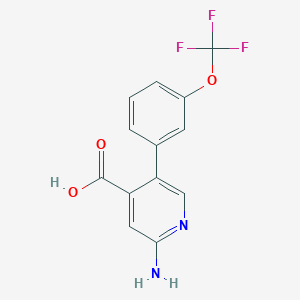
6-Hydroxy-5-(4-trifluoromethoxyphenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxy-5-(4-trifluoromethoxyphenyl)nicotinic acid (6-OH-5-TFMPNA) is a synthetic organic compound that has been studied extensively in the field of medicinal chemistry. This compound has potential applications in the treatment of a variety of diseases, as well as in laboratory experiments.
科学研究应用
6-OH-5-TFMPNA has been studied extensively in the field of medicinal chemistry, and has potential applications in the treatment of a variety of diseases. For example, it has been shown to have anti-inflammatory and anti-oxidant properties, and has been studied for its potential to treat conditions such as cancer, diabetes, and Alzheimer's disease. Additionally, 6-OH-5-TFMPNA has been studied for its potential to act as a neuroprotective agent, and has been tested for its ability to protect against neuronal damage caused by oxidative stress.
作用机制
The mechanism of action of 6-OH-5-TFMPNA is not fully understood, however it is believed to act through a variety of pathways. It has been shown to act as an agonist of the nicotinic acetylcholine receptor, which is involved in the regulation of a variety of physiological processes. Additionally, 6-OH-5-TFMPNA has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which can have a variety of effects on the body.
Biochemical and Physiological Effects
6-OH-5-TFMPNA has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-oxidant properties, and has been studied for its potential to treat conditions such as cancer, diabetes, and Alzheimer's disease. Additionally, 6-OH-5-TFMPNA has been studied for its potential to act as a neuroprotective agent, and has been tested for its ability to protect against neuronal damage caused by oxidative stress.
实验室实验的优点和局限性
The use of 6-OH-5-TFMPNA in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and is stable in a variety of solvents and temperatures. Additionally, it is non-toxic and has been shown to have a variety of biochemical and physiological effects. However, there are also some limitations to its use in laboratory experiments. It is relatively expensive, and its mechanism of action is not fully understood. Additionally, the effects of 6-OH-5-TFMPNA on humans are not well-understood, and further research is needed to determine its safety and efficacy.
未来方向
The potential applications of 6-OH-5-TFMPNA are vast, and there are a number of future directions that can be explored. Further research is needed to better understand its mechanism of action, and to determine its safety and efficacy in humans. Additionally, there is potential to explore the use of 6-OH-5-TFMPNA in the treatment of a variety of diseases, such as cancer, diabetes, and Alzheimer's disease. Additionally, further research is needed to explore its potential as a neuroprotective agent, and to determine its ability to protect against neuronal damage caused by oxidative stress. Finally, further research is needed to explore the potential applications of 6-OH-5-TFMPNA in laboratory experiments, and to determine its advantages and limitations for use in such experiments.
合成方法
6-OH-5-TFMPNA can be synthesized through a variety of methods. One method involves the reaction of 4-trifluoromethoxy-phenylacetic acid with 6-hydroxy-nicotinic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain the desired compound.
属性
IUPAC Name |
6-oxo-5-[4-(trifluoromethoxy)phenyl]-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO4/c14-13(15,16)21-9-3-1-7(2-4-9)10-5-8(12(19)20)6-17-11(10)18/h1-6H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUYMZPUDKBPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CNC2=O)C(=O)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688249 |
Source


|
| Record name | 6-Oxo-5-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261513-43-2 |
Source


|
| Record name | 6-Oxo-5-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393576.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid, 95%](/img/structure/B6393584.png)
![6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6393588.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxynicotinic acid, 95%](/img/structure/B6393593.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxynicotinic acid, 95%](/img/structure/B6393596.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6393600.png)


![2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393621.png)




